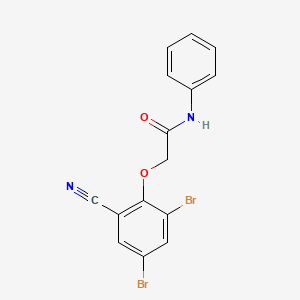
2-(2,4-dibromo-6-cyanophenoxy)-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dibromo-6-cyanophenoxy)-N-phenylacetamide is an organic compound that belongs to the class of phenoxyacetamides It is characterized by the presence of two bromine atoms, a cyano group, and a phenoxy group attached to an acetamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dibromo-6-cyanophenoxy)-N-phenylacetamide typically involves the following steps:
Bromination: The starting material, 2,4-dibromophenol, is brominated to introduce the bromine atoms at the 2 and 4 positions.
Nitrile Formation: The brominated phenol is then reacted with a suitable nitrile source, such as cyanogen bromide, to introduce the cyano group at the 6 position.
Phenoxyacetamide Formation: The resulting 2,4-dibromo-6-cyanophenol is then reacted with phenylacetamide under basic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-(2,4-dibromo-6-cyanophenoxy)-N-phenylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The phenoxy group can undergo oxidation to form quinone derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide), and bases (e.g., potassium carbonate).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., acetone).
Major Products Formed
Substitution: Substituted phenoxyacetamides.
Reduction: Amino derivatives.
Oxidation: Quinone derivatives.
科学的研究の応用
2-(2,4-dibromo-6-cyanophenoxy)-N-phenylacetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and inflammatory diseases.
Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique electronic and optical properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is investigated for its potential use as a precursor in the synthesis of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 2-(2,4-dibromo-6-cyanophenoxy)-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the cyano group and bromine atoms allows it to form strong interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
2-(2,4-dichloro-6-cyanophenoxy)-N-phenylacetamide: Similar structure but with chlorine atoms instead of bromine.
2-(2,4-dibromo-6-methoxyphenoxy)-N-phenylacetamide: Similar structure but with a methoxy group instead of a cyano group.
2-(2,4-dibromo-6-nitrophenoxy)-N-phenylacetamide: Similar structure but with a nitro group instead of a cyano group.
Uniqueness
2-(2,4-dibromo-6-cyanophenoxy)-N-phenylacetamide is unique due to the presence of both bromine atoms and a cyano group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C15H10Br2N2O2 |
|---|---|
分子量 |
410.06 g/mol |
IUPAC名 |
2-(2,4-dibromo-6-cyanophenoxy)-N-phenylacetamide |
InChI |
InChI=1S/C15H10Br2N2O2/c16-11-6-10(8-18)15(13(17)7-11)21-9-14(20)19-12-4-2-1-3-5-12/h1-7H,9H2,(H,19,20) |
InChIキー |
HECQNSVRFYMNQE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2Br)Br)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


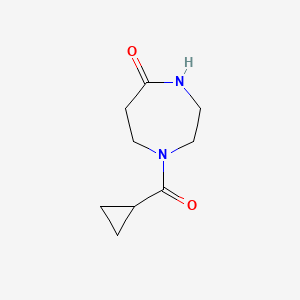
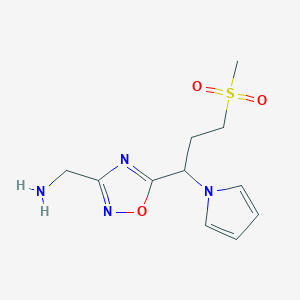
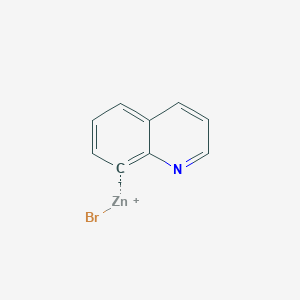
![(2E)-4-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14885531.png)
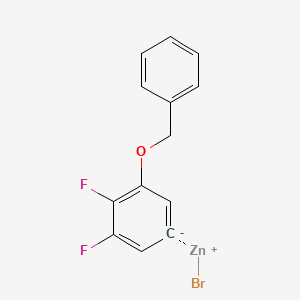
![4-amino-1-{5-O-[({[2-(trimethylammonio)ethoxy]phosphinato}oxy)phosphinato]pentofuranosyl}pyrimidin-2(1H)-one](/img/structure/B14885540.png)
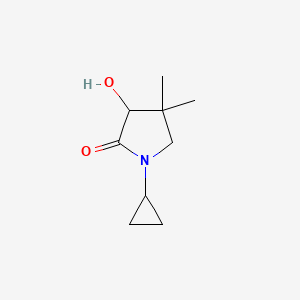
![3-[(n-Pentyloxy)methyl]phenylZinc bromide](/img/structure/B14885556.png)
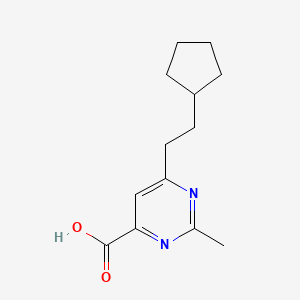
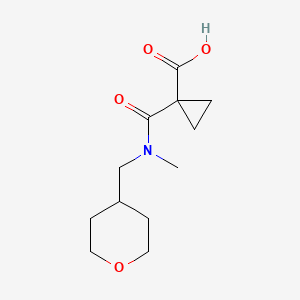
![(1S,1'S)-1,1'-([1,1'-binaphthalene]-2,2'-diyl)bis(prop-2-en-1-ol)](/img/structure/B14885565.png)
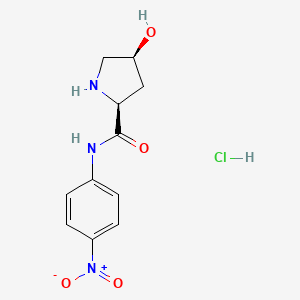
![6-[[(3,4,5-trimethoxybenzoyl)amino]carbamoyl]cyclohex-3-ene-1-carboxylic Acid](/img/structure/B14885579.png)
![2-Phenyl-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[2,3]benzofuro[6,5-d]oxazole](/img/structure/B14885587.png)
